molecular formula C12H9N5O2S B2763069 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 904011-80-9

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2763069
CAS No.: 904011-80-9
M. Wt: 287.3
InChI Key: GGZSVFBAFUZBBF-UHFFFAOYSA-N
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Description

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide features a benzotriazinone core linked to a thiazole ring via an acetamide bridge. Its molecular formula is C₁₃H₁₀N₅O₂S, with a molecular weight of 309.32 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c18-10(14-12-13-5-6-20-12)7-17-11(19)8-3-1-2-4-9(8)15-16-17/h1-6H,7H2,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZSVFBAFUZBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine core, which can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The thiazole ring is then introduced via a condensation reaction with a thioamide.

    Cyclization of o-phenylenediamine: This step involves reacting o-phenylenediamine with nitrous acid to form the benzotriazine ring.

    Condensation with thioamide: The benzotriazine intermediate is then reacted with a thioamide under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a benzotriazine core exhibit significant anticancer properties. The structural features of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide may enhance its interaction with DNA and inhibit tumor growth. For instance, derivatives of benzotriazine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

This compound has potential applications in antimicrobial therapy. Studies have demonstrated that thiazole derivatives can exhibit broad-spectrum antibacterial activity. The incorporation of the thiazole moiety into the compound may enhance its efficacy against resistant strains of bacteria.

Acetylcholinesterase Inhibition

Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, which may improve cognitive function. This property is particularly relevant for developing therapeutic agents for neurodegenerative diseases.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various benzotriazine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, demonstrating significant cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives containing the thiazole ring were tested against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

Mechanism of Action

The mechanism by which 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzotriazine and thiazole moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Benzotriazinone Derivatives with Varied Thiazole Substituents

  • 4-Phenyl-thiazole analog (C₁₈H₁₃N₅O₂S, MW 363.40 g/mol): The addition of a phenyl group at the 4-position of the thiazole ring () increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. This analog’s CAS number is 889946-76-3, with a ChemSpider ID of 4460597.
  • N-(3-Chloro-4-fluorophenyl) analog (C₁₅H₁₀ClFN₄O₂, MW 332.72 g/mol): Halogen substituents may enhance electrophilic interactions and metabolic stability. Both analogs are available in milligram quantities for screening .

Quinazolinone-Based Analogs

Quinazolinone derivatives (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) replace the benzotriazinone core with a quinazolinone system. These compounds exhibit Mycobacterium tuberculosis inhibition (InhA and bd oxidase targets), with the chloro-methyl substituent enhancing potency . The quinazolinone scaffold’s larger π-system may alter binding kinetics compared to benzotriazinone derivatives.

Thiazolidinone and Benzothiazole Derivatives

  • Thiazolidin-4-one analogs (): These feature a saturated thiazolidinone ring instead of the aromatic thiazole. For example, N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide () showed antimicrobial activity (MIC: 10.7–21.4 μmol/mL), suggesting that saturation of the thiazole ring modulates biological activity .
  • Benzothiazole sulfone derivatives (): Compounds like N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (C₁₅H₁₂N₂O₅S, MW 332.33 g/mol) incorporate sulfone groups, improving oxidative stability and hydrogen-bond acceptor capacity. Crystal structure data (R factor = 0.039) confirm planar geometry, critical for target engagement .

WHO-Recommended Analog: Zelatriazinum

Zelatriazinum (C₁₈H₁₅F₃N₄O₃, MW 392.34 g/mol) features a (1S)-1-[4-(trifluoromethoxy)phenyl]ethyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic resistance, making it a candidate for CNS-targeted therapies. Its stereochemistry (S-configuration) may influence enantioselective binding .

Structural and Functional Data Table

Compound Class Core Structure Key Substituent(s) Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound Benzotriazinone-thiazole None 309.32 N/A (Structural prototype)
4-Phenyl-thiazole analog Benzotriazinone-thiazole 4-Phenyl 363.40 Enhanced hydrophobicity
Quinazolinone analog Quinazolinone 6-Chloro-2-methyl 325.76 Anti-tubercular (InhA inhibition)
Thiazolidinone analog Thiazolidin-4-one 2-Phenyl 353.43 Antimicrobial (MIC: 10.7 μmol/mL)
Zelatriazinum (WHO) Benzotriazinone-thiazole Trifluoromethoxyethyl (S) 392.34 CNS permeability (Predicted)
Benzothiazole sulfone Benzothiazole-1,1,3-trioxo 4-Hydroxyphenyl 332.33 Antioxidant (DPPH assay)

Key Research Findings

  • Activity Modulation via Substituents : Addition of halogens (Cl, F) or aromatic groups (phenyl, pyridinyl) enhances target affinity but may compromise solubility. For example, the 3-chloro-4-fluorophenyl analog () likely exhibits improved enzyme inhibition due to halogen bonding .
  • Thiazolidinone derivatives, while bioactive, face challenges due to metabolic instability of the saturated ring .
  • Stereochemical Influence : Zelatriazinum’s (S)-configuration underscores the importance of chirality in drug design, particularly for CNS targets .

Biological Activity

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that incorporates both a benzotriazine moiety and a thiazole ring. This unique structural composition suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound's structure features a benzotriazine core known for its versatile reactivity and biological significance. The thiazole ring enhances the compound's interaction with biological targets due to its nitrogen and sulfur atoms, which can participate in various chemical interactions.

Molecular Formula: C11H10N4O2S
Molecular Weight: 250.29 g/mol

Biological Activity Overview

Research indicates that compounds containing benzotriazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Studies have shown that benzotriazine derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties: Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: These compounds may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the thiazole ring may enhance binding affinity to these targets due to its electron-rich nature.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Activity:
    • A study demonstrated that benzotriazine derivatives exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Activity:
    • Research indicated that modifications to the benzotriazine structure could enhance cytotoxicity against HepG2 liver carcinoma cells. Compounds with similar structures showed IC50 values in the low micromolar range .
  • Anti-inflammatory Effects:
    • Preliminary findings suggest that certain benzotriazine derivatives can inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory conditions .

Comparative Analysis Table

The following table compares the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
Benzotriazine Derivative ABenzotriazine core with alkyl substituentsAntimicrobial
Benzothiazole Derivative BThiazole ring fused with benzeneAntiviral
2-(4-oxo-benzotriazin-3(4H)-yl)acetamideBenzotriazine and acetamideAnticancer

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